molecular formula C11H7NS2 B1580735 2-(2-Thienyl)benzothiazole CAS No. 34243-38-4

2-(2-Thienyl)benzothiazole

Cat. No. B1580735
CAS RN: 34243-38-4
M. Wt: 217.3 g/mol
InChI Key: CNDVGJHQJAJTJK-UHFFFAOYSA-N
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Description

2-(2-Thienyl)benzothiazole is a compound with the CAS Number: 34243-38-4 and a molecular weight of 217.32 . It has a linear formula of C11H7NS2 .


Synthesis Analysis

The synthesis of 2-(2-Thienyl)benzothiazole involves the condensation of ortho-aminothiophenol with 2-thenoyl chloride in 1-methyl-2-pyrrolidone .


Molecular Structure Analysis

The Inchi Code of 2-(2-Thienyl)benzothiazole is 1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H .


Chemical Reactions Analysis

2-(2-Thienyl)benzothiazole undergoes reactions of electrophilic (nitration, bromination, oxymethylation, formylation, acylation) and radical (nitration, arylation) substitution .

Scientific Research Applications

Organic Synthesis

Benzothiazole derivatives, including 2-(2-Thienyl)benzothiazole, are widely used in organic synthesis . The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions . The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents .

Industrial and Consumer Products

Numerous benzothiazole derivatives are used in various industrial and consumer products . For instance, they are used as vulcanization accelerators and antioxidants .

Pharmacological Activity

2-(2-Thienyl)benzothiazole and its derivatives have a wide spectrum of biological activity. They are key motifs of a wide range of biologically active compounds, including antitumor , antimicrobial , antiviral , antibacterial , antifungal , antiparasitic , antioxidant , antidiabetic , immunomodulating , and anti-inflammatory agents .

Drug Development

Some pharmacologically important C-2-substituted benzothiazole derivatives, such as antidiabetic Fortress, antitumor drugs Zopolrestat and GW 608-lys 38, and antiseptic Haletazol, have found application as commercially available drugs .

Fluorescence Materials

2-(2-Thienyl)benzothiazole and its derivatives are used as fluorescence materials . For example, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .

Electroluminescent Devices

Benzothiazole derivatives are also used in electroluminescent devices due to their unique properties . They are used as electrophosphorescent emitter in OLEDs .

Enzyme Inhibitors

Benzothiazole derivatives are used as enzyme inhibitors . They have been found to inhibit various enzymes, contributing to their wide range of biological activities .

Plant Growth Regulators

Benzothiazole derivatives are used as plant growth regulators . They have been found to regulate the growth of various plants, contributing to their agricultural applications .

Safety and Hazards

The safety information for 2-(2-Thienyl)benzothiazole includes hazard statements such as H302-H315-H319-H335 and precautionary statements like P261-P305+P351+P338 .

properties

IUPAC Name

2-thiophen-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDVGJHQJAJTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302907
Record name 2-(2-Thienyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Thienyl)benzothiazole

CAS RN

34243-38-4
Record name 34243-38-4
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Record name 2-(2-Thienyl)benzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Thienyl)benzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the luminescent properties of 2-(2-Thienyl)benzothiazole when incorporated into iridium(III) complexes?

A1: Research suggests that when 2-(2-Thienyl)benzothiazole (Hbtth) is used as a ligand in cyclometalated iridium(III) complexes, the resulting complexes exhibit intense, long-lived luminescence both in solution and at low temperatures. [] This luminescence is thought to originate from a triplet excited state with mixed ³IL (π → π) and ³MLCT (dπ(Ir) → π) character. []

Q2: How does the presence of 2-(2-Thienyl)benzothiazole in iridium(III) complexes affect their interaction with biological targets like avidin?

A2: Studies have shown that incorporating 2-(2-Thienyl)benzothiazole into iridium(III) complexes, specifically alongside a biotin moiety, leads to significant emission enhancement and lifetime extension upon binding to avidin. [] This suggests that these complexes could be promising candidates for bioimaging and biosensing applications due to their ability to interact with specific biological targets.

Q3: Are there efficient synthetic routes available for the synthesis of 2-(2-Thienyl)benzothiazole derivatives with improved solubility?

A3: Yes, researchers have developed a synthetic strategy for producing highly soluble fluorescent π-extended 2-(2-Thienyl)benzothiazole derivatives. [, ] This approach utilizes oxidative cyclization of 2-Thienylthioanilide as a key step, potentially facilitating the development of novel materials based on this scaffold.

Q4: What is the potential application of 2-(2-Thienyl)benzothiazole in the development of antimycobacterial drugs?

A4: Research indicates that 2-(2-Thienyl)benzothiazole holds promise as a ligand in the development of Ag(I) and Au(I) complexes with antimycobacterial activity. [] Further investigations into the mechanism of action and efficacy of these complexes are needed to explore their therapeutic potential.

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